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Compound of Interest

Compound Name: (8R)-3-Bromooxolane

Cat. No.: B2704957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the
chiral molecule (3R)-3-Bromooxolane. Due to the limited availability of public experimental
spectra for this specific compound, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial
for the characterization and quality control of (3R)-3-Bromooxolane in research and drug
development settings. The data presented herein is generated based on established
spectroscopic principles and computational models, offering a valuable reference for spectral
interpretation and experimental design.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3R)-3-Bromooxolane.
This data has been calculated using advanced computational algorithms to provide a close
approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCls)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.45 ddd 8.0,6.0,4.0 1H H-3
4.10 dd 10.0, 6.0 1H H-5a
3.95 dd 10.0,4.0 1H H-5b
3.85 m 2H 2H H-2
2.40 m 2H 2H H-4
13C NMR (100 MHz, CDCls)
Chemical Shift (6) ppm Carbon Type Assignment
70.5 CH2 C-5
68.0 CH:z C-2
50.0 CH C-3
35.0 CH2 C-4

Infrared (IR) Spectroscopy

Functional Group

Wavenumber (cm—?) Intensity .

Assignment
2960-2850 Strong C-H stretch (alkane)
1090 Strong C-O-C stretch (ether)
650 Medium C-Br stretch

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with Br

150/152 45/45 )
isotopes)

71 100 [M - Br]*

43 80 [CsHA]+

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. These methodologies are standard in organic chemistry
laboratories and are provided here as a reference for researchers aiming to acquire
experimental data for (3R)-3-Bromooxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (3R)-3-Bromooxolane (approximately 5-10 mg) would be dissolved in deuterated
chloroform (CDClIs, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0
ppm). The solution would be transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra
would be acquired on a 400 MHz spectrometer. For *H NMR, standard acquisition parameters
would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For
13C NMR, a proton-decoupled sequence would be employed to simplify the spectrum and
enhance signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like (3R)-3-Bromooxolane would be obtained using an
Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would
be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-
400 cm~1 by co-adding multiple scans to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)
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The mass spectrum would be acquired using a mass spectrometer with an electron ionization
(El) source. A dilute solution of (3R)-3-Bromooxolane in a volatile organic solvent (e.g.,
methanol or dichloromethane) would be introduced into the instrument. In the El source, the
sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation. The resulting ions would be separated based on their
mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (3R)-3-Bromooxolane.

Caption: General workflow for spectroscopic analysis of organic compounds.

 To cite this document: BenchChem. [Spectroscopic Data of (3R)-3-Bromooxolane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2704957#spectroscopic-data-for-3r-3-bromooxolane-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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